
2,5-Dichlorobenzenediazonium
Overview
Description
2,5-Dichlorobenzenediazonium is an organic compound belonging to the class of diazonium salts. It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 5 positions, and a diazonium group (-N₂⁺) attached to the benzene ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzenediazonium is typically synthesized through the diazotization of 2,5-dichloroaniline. The process involves the reaction of 2,5-dichloroaniline with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt .
Industrial Production Methods: In industrial settings, the diazotization process is scaled up by carefully controlling the reaction conditions to ensure high yield and purity of the product. The use of large excesses of sulfuric acid and fine milling of the starting material are common practices to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorobenzenediazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl, halogens, or nitro groups.
Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions:
Water: For the formation of phenols.
Cuprous Chloride/Bromide: For the formation of halogenated aromatic compounds (Sandmeyer reaction).
Potassium Iodide: For the formation of iodinated aromatic compounds.
Fluoroboric Acid: For the formation of fluorinated aromatic compounds (Schiemann reaction).
Major Products:
2,5-Dichlorophenol: Formed by hydrolysis.
2,5-Dichlorobenzene: Formed by halogenation.
Azo Compounds: Formed by coupling reactions.
Scientific Research Applications
Organic Synthesis
2,5-Dichlorobenzenediazonium salts are widely used as intermediates in organic synthesis. They can be employed in:
- Electrophilic Substitution Reactions : The diazonium group can be replaced by various nucleophiles to produce substituted aromatic compounds.
- Sandmeyer Reactions : This involves the conversion of diazonium salts into aryl halides using copper salts .
Dye Manufacturing
The compound is utilized in the production of azo dyes. Azo coupling reactions involving this compound lead to the formation of vibrant dyes used in textiles and other materials.
Agricultural Chemicals
One notable application is in the synthesis of herbicides such as dicamba. The intermediate 2,5-dichlorophenol derived from this compound plays a crucial role in the manufacturing process of this herbicide .
Analytical Chemistry
In analytical chemistry, diazonium salts are used for the development of colorimetric assays and spectrophotometric detection methods. For instance, they can be utilized in detecting bilirubin levels in serum samples .
Case Study 1: Synthesis Efficiency
A study demonstrated that using an organic acid (e.g., acetic acid) alongside sulfuric acid during the diazotization process significantly improved the yield of this compound from 2,5-dichloroaniline. This method optimized reaction conditions and increased conversion rates .
Case Study 2: Azo Dye Production
Research highlighted the use of this compound in synthesizing azo dyes through coupling reactions with phenolic compounds. These dyes exhibited excellent stability and vibrant colors suitable for various applications in textiles .
Mechanism of Action
The mechanism of action of 2,5-dichlorobenzenediazonium involves the formation of reactive intermediates that can undergo substitution or coupling reactions. The diazonium group (-N₂⁺) is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various substituted aromatic compounds .
Comparison with Similar Compounds
2,4-Dichlorobenzenediazonium: Similar in structure but with chlorine atoms at the 2 and 4 positions.
3,5-Dichlorobenzenediazonium: Chlorine atoms at the 3 and 5 positions.
2,5-Dichloroaniline: The precursor used in the synthesis of 2,5-dichlorobenzenediazonium
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in its reactions. Its ability to form stable diazonium salts makes it particularly useful in organic synthesis and industrial applications.
Biological Activity
2,5-Dichlorobenzenediazonium is a diazonium salt derived from 2,5-dichloroaniline, a compound known for its utility in organic synthesis and potential biological activity. This compound has garnered interest due to its applications in various fields, including medicinal chemistry and materials science. Its biological activity, particularly in terms of antitumor and antimicrobial properties, is an area of ongoing research.
Synthesis and Properties
The synthesis of this compound typically involves the diazotization of 2,5-dichloroaniline using sodium nitrite in an acidic medium (often sulfuric acid). This process yields the diazonium compound, which can further undergo hydrolysis to form 2,5-dichlorophenol, an important intermediate in the production of herbicides like dicamba .
Synthesis Process
Step | Description |
---|---|
Diazotization | Reacting 2,5-dichloroaniline with sodium nitrite in sulfuric acid. |
Hydrolysis | Converting this compound to 2,5-dichlorophenol. |
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor activities. For instance, studies have shown that derivatives containing similar structural motifs can effectively inhibit the proliferation of cancer cells in vitro. These compounds often act by intercalating into DNA or binding within the minor groove of DNA, disrupting essential processes like replication and transcription .
Case Study: Antitumor Effects
A study evaluating various diazonium derivatives demonstrated that certain compounds showed promising results against human lung cancer cell lines (A549, HCC827, NCI-H358). The compounds were tested using MTS cytotoxicity assays, revealing IC50 values indicative of their potency:
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 6.26 ± 0.33 | HCC827 |
Compound B | 6.48 ± 0.11 | NCI-H358 |
These findings suggest that modifications to the diazonium structure can enhance biological activity.
Antimicrobial Activity
The antimicrobial properties of diazonium salts have also been investigated. Compounds with similar structures have shown effectiveness against various pathogens. The mechanism often involves interaction with microbial DNA or proteins, leading to growth inhibition .
Research Findings on Antimicrobial Activity
- Mechanism : Binding to DNA and inhibiting DNA-dependent enzymes.
- Efficacy : Compounds demonstrated activity against a range of bacteria and fungi.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for 2,5-Dichlorobenzenediazonium to achieve high purity and yield?
- Methodological Answer: Synthesis involves diazotization of 2,5-dichloroaniline under controlled acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Key parameters include maintaining low temperatures to prevent premature decomposition and using stoichiometric excess of nitrous acid to ensure complete conversion. Post-synthesis purification via recrystallization (e.g., ethanol-water mixtures) improves purity. Yields typically range from 60–75%, influenced by solvent choice and reaction time .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer: Use a combination of:
- Mass spectrometry (MS) for molecular weight confirmation (e.g., NIST reference data for fragmentation patterns) .
- FT-IR spectroscopy to identify characteristic N≡N stretching (~2100 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹).
- Nuclear magnetic resonance (NMR) (¹H/¹³C) to resolve aromatic proton environments and confirm substitution patterns .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Due to its instability and toxicity (R23/24/25 hazards), use fume hoods, avoid light exposure, and store at ≤4°C in amber glass. Immediate neutralization of spills with urea or sulfamic acid is recommended. Always pair experimental work with MSDS-reviewed protocols .
Advanced Research Questions
Q. How does thermal and photolytic stability of this compound impact reaction design?
- Methodological Answer: The compound decomposes exothermically above 50°C, releasing nitrogen gas and forming chlorinated byproducts (e.g., 2,5-dichlorophenol). Photolytic degradation under UV light necessitates amber glassware and inert atmospheres for light-sensitive reactions. Kinetic studies using differential scanning calorimetry (DSC) can model decomposition pathways .
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer: Cross-reference datasets from authoritative repositories (e.g., NIST, PubChem) and replicate analyses under standardized conditions. For example, discrepancies in NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃), requiring calibration with internal standards .
Q. What computational approaches predict the reactivity of this compound in coupling reactions?
- Methodological Answer: Density functional theory (DFT) models (e.g., B3LYP/6-31G*) can simulate electrophilic aromatic substitution pathways, predicting regioselectivity in diazo couplings. Validate models with experimental kinetic data (e.g., Hammett plots) .
Q. How do solvent polarity and pH influence the electrophilicity of this compound?
- Methodological Answer: Polar aprotic solvents (e.g., DMF) stabilize the diazonium ion, enhancing electrophilicity. In acidic media (pH < 3), protonation of the diazo group increases reactivity, while neutral/basic conditions accelerate decomposition. Solvent-screening studies using UV-Vis spectroscopy can quantify stability .
Q. Methodological Frameworks
Q. What systematic review strategies ensure comprehensive coverage of this compound literature?
- Methodological Answer: Use Boolean queries in SciFinder or Reaxys (e.g., "this compound AND (synthesis OR stability)") and filter by publication type (e.g., peer-reviewed articles, excluding patents). Prioritize reviews that employ meta-analysis for data synthesis .
Q. How can case study designs address gaps in mechanistic studies of diazonium salt reactions?
- Methodological Answer: Multi-case studies comparing this compound with analogs (e.g., 2,4-dichloro derivatives) can isolate substituent effects. Pair experimental kinetics with computational docking simulations to validate proposed mechanisms .
Q. What are best practices for scaling up this compound synthesis without compromising safety?
- Methodological Answer: Implement continuous-flow reactors to minimize thermal gradients and reduce hazardous intermediate accumulation. Real-time monitoring (e.g., in-situ IR) ensures reaction control. Pilot-scale trials should follow ASTM E2500 guidelines for quality assurance .
Q. Data Validation and Reproducibility
Q. How to validate purity assays for this compound in interdisciplinary studies?
- Methodological Answer: Combine HPLC (≥95% purity threshold) with elemental analysis (C, H, N, Cl) to confirm stoichiometry. Cross-validate with independent labs using blinded samples to eliminate bias .
Q. What statistical methods address batch-to-batch variability in diazonium salt synthesis?
Properties
IUPAC Name |
2,5-dichlorobenzenediazonium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3H/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHSORCNUGSJAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+]#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14239-23-7 (tetrachlorozincate (2-)) | |
Record name | Fast Scarlet GG | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015470550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50864477 | |
Record name | 2,5-Dichlorobenzenediazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15470-55-0 | |
Record name | 2,5-Dichlorobenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15470-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fast Scarlet GG | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015470550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 2,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dichlorobenzenediazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichlorobenzenediazonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DICHLOROBENZENEDIAZONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7TE1Z2HFY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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